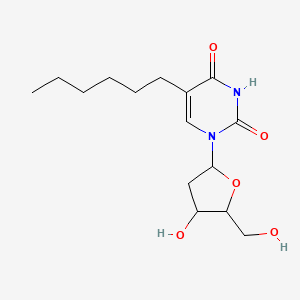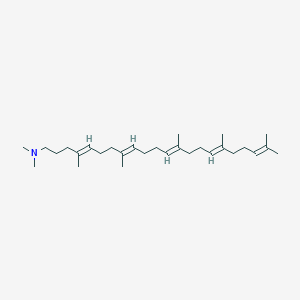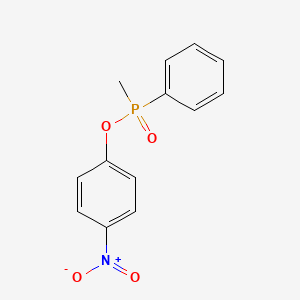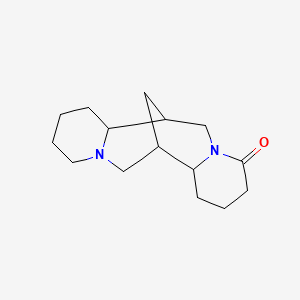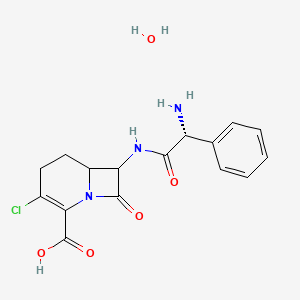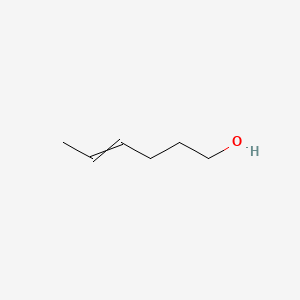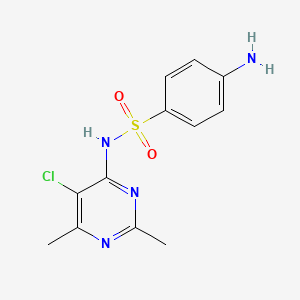
Sulfaclomide
Overview
Description
Sulfaclomide is a sulfonamide compound with the molecular formula C₁₂H₁₃ClN₄O₂S. It is known for its antibacterial properties and is used in various medical and industrial applications. This compound belongs to the class of sulfonamides, which are synthetic antimicrobial agents that contain the sulfonamide group attached to an aromatic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfaclomide can be synthesized through the reaction of sulfonyl chlorides with amines. One common method involves the use of sulfonyl chlorides derived from thiols through oxidative chlorination. The reaction typically employs reagents such as hydrogen peroxide and thionyl chloride, followed by the addition of an amine to form the sulfonamide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Sulfaclomide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Substitution: Reaction with amines to form sulfonamides.
Reduction: Reduction of nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride.
Substitution: Amines, often under mild conditions with catalysts such as triethylamine.
Reduction: Reducing agents like sodium borohydride.
Major Products: The primary product of these reactions is this compound itself, along with various intermediates such as sulfonyl chlorides and amines .
Scientific Research Applications
Sulfaclomide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antibacterial properties and its effects on bacterial growth.
Medicine: Utilized in the treatment of bacterial infections due to its ability to inhibit bacterial enzyme activity.
Industry: Employed in the production of herbicides and pesticides, as well as in the development of new pharmaceuticals
Mechanism of Action
Sulfaclomide exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Sulfacetamide: Another sulfonamide with similar antibacterial properties, used in the treatment of ocular infections.
Sulfadoxine: Used in combination with pyrimethamine for the treatment of malaria.
Sulfanilamide: One of the earliest sulfonamides, used to treat bacterial infections.
Uniqueness: Sulfaclomide is unique due to its specific molecular structure, which provides a distinct spectrum of antibacterial activity. Its ability to inhibit dihydropteroate synthetase makes it particularly effective against certain bacterial strains that may be resistant to other sulfonamides .
Properties
IUPAC Name |
4-amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBLWVSZNZIWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28002-60-0 (mono-hydrochloride salt) | |
| Record name | Sulfaclomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20960591 | |
| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4015-18-3 | |
| Record name | Sulfaclomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4015-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaclomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFACLOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXA8K5U95M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfaclomide?
A1: this compound is a sulfonamide bacteriostatic antibiotic. [, , , , , ] It competitively inhibits dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. [, , , , , ] This inhibition disrupts the production of essential nucleic acids in bacteria, ultimately halting their growth and proliferation.
Q2: How does impaired renal function affect this compound pharmacokinetics?
A2: Studies demonstrate that patients with impaired renal function (creatinine >2mg/100ml) exhibit significantly prolonged this compound elimination half-lives compared to individuals with normal renal function. [] This highlights the importance of considering renal function when administering this compound.
Q3: Does this compound administration impact the pharmacokinetics of other drugs?
A3: Research indicates that repeated this compound administration can shorten the elimination half-life of para-aminohippurate (PAH), a compound used to assess renal function. [, ] This suggests a potential drug interaction that warrants further investigation.
Q4: How does urine pH influence this compound excretion?
A5: Research in rats suggests that this compound renal excretion is influenced by urine pH. [] Acidic urine, induced by ammonium chloride, retards excretion, while alkaline urine, induced by sodium bicarbonate, accelerates it. [] This highlights the potential impact of urinary pH modifiers on this compound pharmacokinetics.
Q5: What are the implications of this compound's long half-life for clinical use?
A6: this compound is classified as a long-acting sulfonamide due to its extended elimination half-life. [, ] This property allows for less frequent dosing, which can improve patient compliance. [, ]
Q6: Are there genetic factors influencing this compound pharmacokinetics?
A7: Studies reveal that both the elimination half-life and the maximum acetylation rate of this compound in urine are genetically determined, exhibiting a polymodal distribution within the population. [] This underscores the importance of personalized medicine considerations for this compound therapy.
Q7: How does this compound compare to other drugs in terms of pharmacokinetics in patients with renal impairment?
A8: Unlike drugs like Mebacid and Nevigramon, which are eliminated primarily through metabolism, this compound's elimination is significantly impacted by renal impairment, leading to a prolonged half-life. [] This emphasizes the need for careful dose adjustments in patients with compromised renal function.
Q8: Does the age of the subject influence the pharmacokinetics of this compound?
A9: Research in rats indicates that the stimulation of renal excretion of PAH by repeated administration of compounds like this compound is less pronounced in young rats compared to adult animals. [] This suggests potential age-related differences in this compound pharmacokinetics.
Q9: Are there any known interactions between this compound and humic acids?
A10: One study explored the impact of humic acids on this compound absorption in rats, but further research is needed to draw definitive conclusions about their interaction. []
Q10: What analytical techniques are employed in the study and quality control of this compound?
A11: High-performance liquid chromatography (HPLC) has been utilized as a valuable analytical technique in the process analysis of this compound production, showcasing its role in quality control measures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



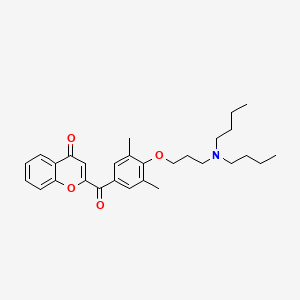
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

